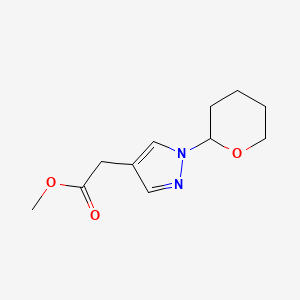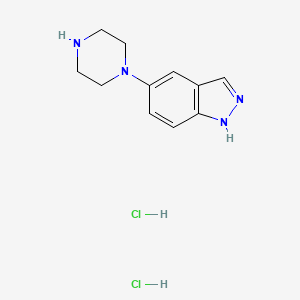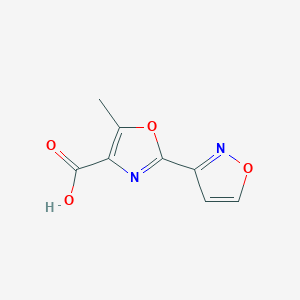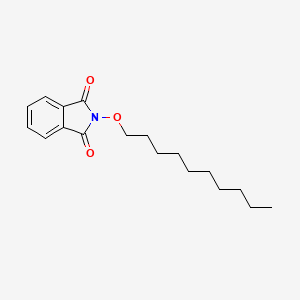![molecular formula C15H23BrO3Si B13681412 Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C15H23BrO3Si. This compound is characterized by the presence of a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) group attached to a benzoate ester. The TBDMS group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the TBDMS ether.
Bromomethylation: The protected intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Deprotection: The TBDMS group can be removed under mild acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Conditions for TBDMS deprotection include the use of acids like acetic acid or reagents like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, reaction with an amine would yield a benzylamine derivative, while reaction with an alkoxide would yield an ether.
科学的研究の応用
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
類似化合物との比較
Similar Compounds
Methyl 2-(Bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with the TBDMS group at a different position.
Methyl 2-(Chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the TBDMS group also provides versatility in synthetic applications, allowing for selective protection and deprotection strategies.
特性
分子式 |
C15H23BrO3Si |
|---|---|
分子量 |
359.33 g/mol |
IUPAC名 |
methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3 |
InChIキー |
XXJDKAXJGUUPPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)


![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)

![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)




![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
